
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent agonist of the glutamate receptor, which plays a critical role in the central nervous system.
Wirkmechanismus
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid acts as a potent agonist of the glutamate receptor, specifically the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid subtype. This receptor is a ligand-gated ion channel that is permeable to sodium and potassium ions. When 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid binds to the receptor, it causes an influx of sodium ions into the cell, leading to depolarization and the generation of action potentials.
Biochemical and Physiological Effects:
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to enhance synaptic transmission, increase neuronal excitability, and promote long-term potentiation. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been shown to play a role in neuroprotection and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments is its potency and selectivity for the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor. This allows researchers to study the effects of specific compounds on this receptor without affecting other receptors. One limitation of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is its potential toxicity, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. One area of interest is the development of novel compounds that target the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor with greater specificity and potency. Another area of interest is the investigation of the role of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the potential therapeutic applications of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in the treatment of these disorders.
Conclusion:
In conclusion, 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has unique properties that make it a valuable tool for investigating the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. While there are some limitations to using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments, its potential applications in the treatment of neurological disorders make it an area of interest for future research.
Synthesemethoden
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid can be synthesized using various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isoxazole-5-carboxylic acid with formaldehyde and ammonium chloride to yield 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as alanine racemase and glutamate decarboxylase to catalyze the conversion of L-alanine and glutamate to 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has been used to investigate the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been used to study the effects of drugs and other compounds on glutamate receptors.
Eigenschaften
CAS-Nummer |
138741-54-5 |
|---|---|
Produktname |
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |
InChI-Schlüssel |
JFDUQIPDGBJPCK-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CC(=O)O)CN |
Kanonische SMILES |
C1=C(ON=C1CC(=O)O)CN |
Synonyme |
3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




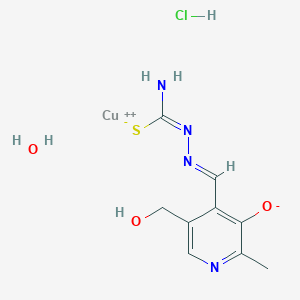
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
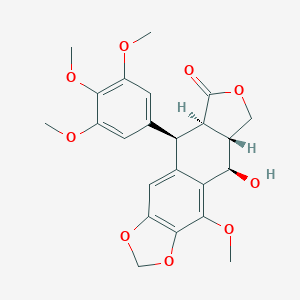
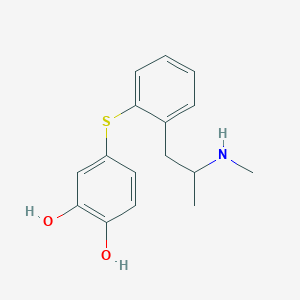
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
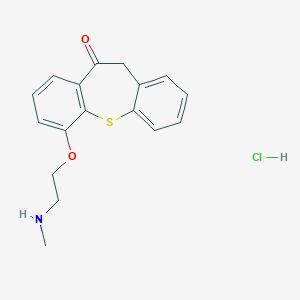
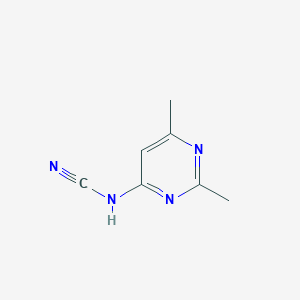
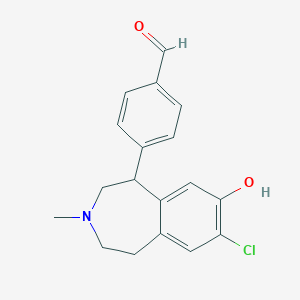
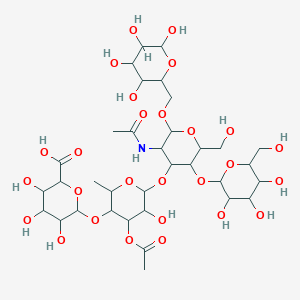
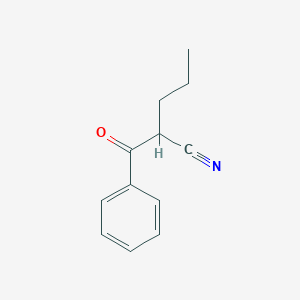

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)